molecular formula C12H15NO2 B1296099 N-(2,4-Dimethylphenyl)-3-oxobutanamide CAS No. 97-36-9

N-(2,4-Dimethylphenyl)-3-oxobutanamide

Cat. No. B1296099
CAS RN: 97-36-9
M. Wt: 205.25 g/mol
InChI Key: HGVIAKXYAZRSEG-UHFFFAOYSA-N
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Description

N-(2,4-Dimethylphenyl)-3-oxobutanamide is a compound that can be associated with a class of substances that typically feature an amide functional group attached to a butanone backbone with various aromatic substitutions. While the specific compound is not directly studied in the provided papers, related compounds with similar structures have been analyzed, which can give insights into the properties and behaviors one might expect from N-(2,4-Dimethylphenyl)-3-oxobutanamide.

Synthesis Analysis

The synthesis of related compounds often involves the formation of an amide bond between an aromatic amine and a butanone derivative. For instance, the synthesis of 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid involves a ring-opening reaction of itaconic anhydride with 3-aminoacetophenone . This suggests that a similar approach could be used for synthesizing N-(2,4-Dimethylphenyl)-3-oxobutanamide, where an appropriate 2,4-dimethylphenylamine could be reacted with a 3-oxobutanoyl chloride or similar acylating agent.

Molecular Structure Analysis

The molecular structure of compounds similar to N-(2,4-Dimethylphenyl)-3-oxobutanamide has been elucidated using techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy. For example, the crystal structure of N-(3,4-Dichlorophenyl)-3-oxobutanamide was optimized using semi-empirical methods and showed good agreement with X-ray crystal data . This indicates that computational methods alongside experimental data can provide a reliable understanding of the molecular structure of N-(2,4-Dimethylphenyl)-3-oxobutanamide.

Chemical Reactions Analysis

The chemical reactivity of amide compounds is often influenced by the presence of electron-withdrawing or electron-donating substituents on the aromatic ring. The related compounds studied do not provide specific reactions of N-(2,4-Dimethylphenyl)-3-oxobutanamide, but they do suggest that the amide bond is typically stable under normal conditions, and the aromatic ring could participate in various electrophilic substitution reactions due to the presence of the electron-donating methyl groups .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-(2,4-Dimethylphenyl)-3-oxobutanamide can be inferred from related compounds. For instance, the crystal structure optimization and molecular orbital calculations of N-(3,4-Dichlorophenyl)-3-oxobutanamide provide insights into the conformational preferences and charge distribution within the molecule . Additionally, the thermal stability of related compounds, as determined by thermal analysis, suggests that N-(2,4-Dimethylphenyl)-3-oxobutanamide would also exhibit stability up to a certain temperature . The presence of intramolecular and intermolecular hydrogen bonding in similar structures indicates that N-(2,4-Dimethylphenyl)-3-oxobutanamide may also form such bonds, affecting its solubility and crystallization behavior .

Scientific Research Applications

Chemical Structure and Properties

N-(2,4-Dimethylphenyl)-3-oxobutanamide exhibits specific chemical structural characteristics. For instance, studies on compounds like 2‐Acetyl‐3′‐chloro­acetanilide, which are similar to N-(2,4-Dimethylphenyl)-3-oxobutanamide, show particular bond lengths indicating that these molecules exist predominantly in the keto form. This structural formation plays a critical role in understanding their chemical behavior and potential applications (Tai et al., 2005).

Reaction Mechanisms

The reaction mechanisms involving compounds similar to N-(2,4-Dimethylphenyl)-3-oxobutanamide have been studied extensively. One example is the reaction of (Dialkylamino)dimethylarsines and related compounds with diketene to yield various substituted 3-oxobutanamides. These reactions, being the first examples of 1,4-addition of heteroatom-nitrogen bonds to diketene, provide insights into the reactivity and potential synthesis pathways of related compounds (Ando et al., 1993).

Spectroscopic Studies

Spectroscopic studies, such as those conducted on binuclear transition metal complexes with ligands containing acetoacetanilide and isoxazole derivatives, reveal important information about the absorption properties and thermal stability of these complexes. This type of research is vital for understanding the electronic structure and potential applications of N-(2,4-Dimethylphenyl)-3-oxobutanamide related compounds (Chen et al., 2007).

Synthesis of Novel Compounds

The synthesis of new chemical entities using N-(2,4-Dimethylphenyl)-3-oxobutanamide as a precursor or analog is a significant area of research. For example, the synthesis of N,N-dimethyl(diethyl)-7-aryl-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamides demonstrates how modifications of the basic structure can lead to compounds with different properties and potential applications (Gein et al., 2009).

X-Ray Crystallography Studies

X-ray crystallography studies, like those on N-(2,6-Dimethylphenyl)diphenylphosphinamine chalcogenides and a zirconium complex, provide detailed insights into the solid-state structures of these compounds. Such studies are crucial for understanding the molecular geometry and potential interactions of N-(2,4-Dimethylphenyl)-3-oxobutanamide related compounds (Naktode et al., 2012).

Conjugate Addition Reactions

Research into conjugate addition reactions of 4-oxobutenamides provides insights into regio- and enantioselectivity, which are crucial for synthesizing specific isomers of related compounds. This research can guide the synthesis of more complex derivatives of N-(2,4-Dimethylphenyl)-3-oxobutanamide (Zigterman et al., 2007).

Safety And Hazards

This involves studying the compound’s toxicity, its potential for causing irritation or allergic reactions, its flammability, and its environmental impact.


Future Directions

This would involve discussing potential future research directions. This could include potential applications of the compound, further studies to elucidate its properties, or the development of related compounds.


I hope this general information is helpful. If you have a specific compound or class of compounds you’re interested in, I’d be happy to try to provide more specific information. Please note that while I strive to provide accurate and up-to-date information, it’s always a good idea to consult a professional or trusted source when making decisions based on this kind of analysis.


properties

IUPAC Name

N-(2,4-dimethylphenyl)-3-oxobutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H15NO2/c1-8-4-5-11(9(2)6-8)13-12(15)7-10(3)14/h4-6H,7H2,1-3H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGVIAKXYAZRSEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CC(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Record name 2',4' -DIMETHYLACETOACETANILIDE
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DSSTOX Substance ID

DTXSID4040719
Record name N-(2,4-Dimethylphenyl)-3-oxobutanamide
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Molecular Weight

205.25 g/mol
Source PubChem
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Physical Description

Dry Powder, COLOURLESS SOLID IN VARIOUS FORMS.
Record name Butanamide, N-(2,4-dimethylphenyl)-3-oxo-
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Record name 2',4' -DIMETHYLACETOACETANILIDE
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Flash Point

171 °C
Record name 2',4' -DIMETHYLACETOACETANILIDE
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Solubility

Solubility in water, g/100ml at 20 °C: 0.25 (very poor)
Record name 2',4' -DIMETHYLACETOACETANILIDE
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Density

1.2 g/cm³
Record name 2',4' -DIMETHYLACETOACETANILIDE
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Vapor Pressure

Vapor pressure, Pa at 20 °C: 1.33
Record name 2',4' -DIMETHYLACETOACETANILIDE
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Product Name

N-(2,4-Dimethylphenyl)-3-oxobutanamide

CAS RN

97-36-9
Record name N-(2,4-Dimethylphenyl)-3-oxobutanamide
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Record name N-(2,4-Dimethylphenyl)-3-oxobutanamide
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Record name 2',4'-Dimethylacetoacetanilide
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Record name Butanamide, N-(2,4-dimethylphenyl)-3-oxo-
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Record name N-(2,4-Dimethylphenyl)-3-oxobutanamide
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Record name 2',4'-dimethylacetoacetanilide
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Record name N-(2,4-DIMETHYLPHENYL)-3-OXOBUTANAMIDE
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Record name 2',4' -DIMETHYLACETOACETANILIDE
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Melting Point

88 °C
Record name 2',4' -DIMETHYLACETOACETANILIDE
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Explanation Creative Commons CC BY 4.0

Synthesis routes and methods I

Procedure details

2.48 kg/h (20.5 mol/h) of 2,4-dimethylaniline, 1.83 kg/h (21.3 mol/h) of diketene (purity 98%) and 8 kg/h of a mixture of 2.4 kg/h of ethanol and 5.6 kg/h of water are metered separately but simultaneously into a reactor which has been preheated to about 80° C. The reactor consists of a double-shell glass vessel of about 0.6 l capacity and is equipped with a stirrer, thermometer, reflux condenser and, at the bottom, with a run-off. Immediately the metering has started, the heat evolved by the reaction causes the reactor contents to reflux at about 85° C. The heating of the reactor is discontinued and the reaction is continued by limiting the reactor contents to about 0.3 1 by continuous pumping out. The reactor discharge is cooled to about 15° C. with stirring, and the light-colored crystals which are formed are separated from about 7 kg/h of the pale yellow mother liquor by filtration. The moist product, which is obtained at about 5 kg/h, is washed with about 4 kg/h of cold aqueous 30% strength ethanol and dried, leaving 4 kg/h (19.5 mol/h) of 2',4'-dimethylacetoacetanilide (melting point about 89° C.) corresponding to a yield of 95% based on amine.
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Synthesis routes and methods II

Procedure details

After the pressure drop (column 1: approx. 45 mbar, column 2: approx. 25 mbar) und the temperature profile (73-77° C.) had stabilized, m-xylidine (16.9 kg/h) was fed to the 2nd plate and diketene (total 12.0 kg/h) to plate Nos. 14, 15 and 16 of the first column. The diketene feed was started only after the xylidine-containing reflux had reached plate No. 14.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
38
Citations
J Wang, H Li, D Zhang, P Huang… - European Journal of …, 2013 - Wiley Online Library
An efficient and divergent one‐pot synthesis of α,α‐dihaloamides from readily available β‐oxo amides based on the selection of reaction conditions is reported. α,α‐Dihalo‐β‐oxo …
MC Hamzacebi, S Rollas, SG Küçükgüzel… - Arkivoc, 2008 - arkat-usa.org
Diazonium salts derived from amines 1 (sulfanilic acid, 4-nitroaniline, 4-aminosalicylic acid, sulfanilamide, sulfamethoxazole, sulfathiazole, sulfapyridine, sulfamerazine) were coupled …
Number of citations: 13 www.arkat-usa.org
N Shah, DC Karia - Chemistry & Biology Interface, 2018 - search.ebscohost.com
A series of carboxamide derivative N-(2, 4-dimethylphenyl)-3-oxobutanamide was prepared by reaction of 2, 4 dimethyl aniline with ethyl acetoacetate in presence of catalytic amount …
Number of citations: 0 search.ebscohost.com
VL Gein, TM Zamaraeva, AA Zorina… - Russian journal of organic …, 2009 - Springer
Examples of microwave-assisted Biginelli reactions have been reported. Fedorova et al.[1] developed a sonochemical method of synthesis of 2-thioxo-1, 2, 3, 4-tetrahydropyrimidine-5-…
Number of citations: 4 link.springer.com
Z Chen, Y Wu, D Gu, F Gan - Spectrochimica Acta Part A: Molecular and …, 2007 - Elsevier
A new chelating ligand, 2-(2-(5-tert-butylisoxazol-3-yl)hydrazono)-N-(2,4-dimethylphenyl)-3-oxobutanamide (HL), and its four binuclear transition metal complexes, M 2 (L) 2 (μ-OCH 3 ) …
Number of citations: 58 www.sciencedirect.com
S Naveen, P Adlakha, C Dholakia, A Shah… - Structural Chemistry, 2006 - Springer
A novel dihydropyrimidine (DHPM) derivative bearing a carbamoyl moiety was synthesized by an efficient three-component Biginelli reaction and was characterized spectroscopically …
Number of citations: 7 link.springer.com
CH Yao, ZQ Shen, YC Rajan, YW Huang, CY Lin… - European Journal of …, 2023 - Elsevier
Down-regulation of Cisd2 in the liver has been implicated in the development of nonalcoholic fatty liver disease (NAFLD) and increasing the level of Cisd2 is therefore a potential …
Number of citations: 0 www.sciencedirect.com
Y Wang, R Zhang, J Li, CB Rao, X Ye, D Dong - Tetrahedron, 2022 - Elsevier
Conclusion In summary, we have described a facile and efficient synthesis of pyrrolin-4-ones via tandem [2+ 1+ 2] annulation and 1, 2-alkyl migration reactions of α-bromo-β-oxoamides …
Number of citations: 3 www.sciencedirect.com
DR Godhani, PB Dobariya, AA Jogel… - Medicinal Chemistry …, 2014 - Springer
Several new substituted 1,2,3,4-tetrahydropyrimidine derivatives 2a–h have been synthesized by the modified Biginelli and Hantzsch reactions and compounds were characterized by …
Number of citations: 12 link.springer.com
AEA Hassan, AH Moustafa, MM Tolbah… - … and Nucleic Acids, 2012 - Taylor & Francis
The synthesis of a novel series of 4-arylhydrazono-5-methyl-1,2-dihydropyrazol-3-ones 4a–h, and their N 2 -alkyl and acyclo, glucopyranosyl, and ribofuranosyl derivatives is described. …
Number of citations: 19 www.tandfonline.com

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